O-Acetylcyclocalopin A

Descripción

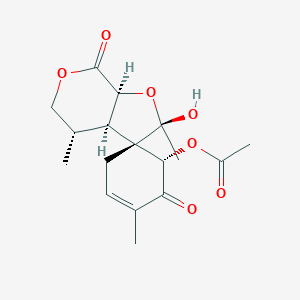

Structure

2D Structure

Propiedades

IUPAC Name |

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIMKJJHPMORA-CNORLRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Biogeographical Distribution

Isolation from Basidiomycetous Fungi

O-Acetylcyclocalopin A is a sesquiterpenoid natural product found in certain species of basidiomycetous fungi, particularly within the genus Boletus.

The first successful isolation of this compound was from the fruiting bodies of the bitter beech bolete, Boletus calopus (now classified as Caloboletus calopus). researchgate.netwikipedia.org This mushroom is noted for its distinctly bitter taste, which is primarily attributed to the presence of this compound and related compounds. researchgate.netwikipedia.org In the initial studies, the compound was extracted from the fungal material using organic solvents. znaturforsch.comresearchgate.net The purification process involved a series of chromatographic techniques to separate it from other metabolites. znaturforsch.comresearchgate.net The definitive structure of this compound was established through comprehensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) experiments. znaturforsch.comresearchgate.net

This compound and other cyclocalopin-type compounds are considered significant chemotaxonomic markers for the Boletus section Calopodes. researchgate.net This section is characterized by species with a bitter taste. researchgate.netwikipedia.org While Boletus calopus is the primary source, investigations into the chemical profiles of closely related species, such as Caloboletus radicans, have also been undertaken. rsc.org The presence of these unique sesquiterpenoids helps to classify and differentiate species within the complex family of Boletaceae. researchgate.netknaw.nlcas.cn

Advanced Methodologies for Natural Product Isolation and Structural Elucidation in Fungal Extracts

The discovery of novel fungal metabolites relies on sophisticated analytical techniques that enable the separation and identification of compounds from complex mixtures. pensoft.netmdpi.com

The process typically begins with the extraction of fungal material, followed by fractionation using various chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purifying individual compounds. researchgate.netmdpi.com For structural elucidation, a combination of methods is employed. High-Resolution Mass Spectrometry (HRMS) provides the precise molecular formula. nih.govuiowa.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is critical for determining the exact molecular structure and stereochemistry. pensoft.netnih.govnih.gov

Modern strategies often employ hyphenated systems like HPLC-MS and HPLC-NMR, which allow for rapid analysis and structural characterization directly from the extract, minimizing the need for lengthy purification steps. pensoft.netmdpi.com Furthermore, dereplication, a process of quickly identifying known compounds by comparing their spectroscopic data against established databases, is a crucial step. acs.org This allows researchers to focus their efforts on discovering genuinely new natural products. uiowa.eduacs.org

Table 1: Advanced Methodologies in Fungal Natural Product Research

| Methodology | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and purification of individual compounds from complex fungal extracts. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula of a compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical structure, connectivity, and stereochemistry of a molecule. pensoft.netnih.gov |

| HPLC-MS | Combines the separation power of HPLC with the detection capabilities of MS for rapid screening and identification. pensoft.net |

| HPLC-NMR | Allows for the direct structural analysis of compounds in a mixture separated by HPLC. mdpi.com |

| Dereplication | Rapidly identifies known compounds in an extract, streamlining the discovery of novel molecules. acs.org |

Biosynthesis and Biogenetic Pathway Analysis

Classification as a Sesquiterpene Derivative

O-Acetylcyclocalopin A is classified as a sesquiterpene derivative. chemicalbook.comresearchgate.net Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. chemicalbook.com The core structure of this compound is derived from a sesquiterpene precursor, which undergoes a series of enzymatic modifications to yield the final complex molecule. The chemical formula for this compound is C17H22O7. chemicalbook.com

Involvement of the Acetate Pathway (Polyketide Pathway) in Biosynthesis

The biosynthesis of the sesquiterpene backbone of this compound proceeds through the acetate-mevalonate pathway. viper.ac.inslideshare.net This fundamental metabolic pathway utilizes acetyl-CoA, a key two-carbon unit in cellular metabolism, as its starting point. viper.ac.inwikipedia.org Through a series of enzymatic reactions, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. viper.ac.inscispace.com The condensation of three of these five-carbon units gives rise to the fifteen-carbon farnesyl pyrophosphate (FPP), the direct precursor to the vast array of sesquiterpenes. scispace.com

Enzymatic Steps and Mechanisms of O-Acetylation

A key modification in the biosynthesis of this compound is the addition of an acetyl group, a process known as O-acetylation. This reaction is catalyzed by an acetyltransferase enzyme. nih.gov In this enzymatic step, an acetyl group from a donor molecule, typically acetyl-CoA, is transferred to a hydroxyl group on the cyclocalopin A precursor. wikipedia.org This acetylation is a crucial final step that imparts the characteristic bitterness to the molecule. researchgate.net In the biosynthesis of other complex natural products, such as noscapine, acetylation has been shown to serve as a protective group during the biosynthetic sequence, preventing unwanted reactions before being removed in a later step. nih.gov

Proposed Biosynthetic Route to this compound

While the complete biosynthetic gene cluster for this compound has not been fully elucidated, a hypothetical pathway can be proposed based on related compounds. The biosynthesis likely begins with the cyclization of farnesyl pyrophosphate to form a bicyclic or tricyclic sesquiterpene scaffold. mdpi.com This is followed by a series of oxidation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, to introduce hydroxyl groups at various positions on the core structure. mdpi.com One of these hydroxylated intermediates is then subjected to O-acetylation to yield this compound. A novel sesquiterpene named cyclopinol, along with cyclocalopin A and this compound, has been isolated from the basidiomycete Boletus calopus, and a hypothetical biosynthetic pathway for these compounds has been proposed. researchgate.net

Comparative Biosynthesis with Related Cyclocalopins and Calopins

This compound belongs to a family of related compounds that include cyclocalopin A and the simpler calopins. researchgate.net These compounds share a common biosynthetic origin and likely diverge at late stages of the pathway. For instance, cyclocalopin A is the direct precursor to this compound, lacking only the acetyl group. researchgate.netresearchgate.net The simpler calopins, such as calopin and its O-acetyl derivative, possess a less complex lactone structure but share the same stereochemistry as the cyclocalopins, indicating a close biosynthetic relationship. researchgate.netresearchgate.net The chemical conversion of a cyclocalopin derivative into a calopin derivative has confirmed this stereochemical link. researchgate.net The diversity within this family of compounds likely arises from the action of a suite of tailoring enzymes, including acetyltransferases and oxidases, that modify a common core structure.

Biological Activities and Biological Significance

Predicted Anti-Tumoral and Anti-Cancer Activity in In Silico Models

There is currently no available research or published in silico models predicting the anti-tumoral or anti-cancer activities of O-Acetylcyclocalopin A.

Potential Role in Skin Cutaneous Melanoma

There are no studies available that investigate the potential role of this compound in treating or affecting Skin Cutaneous Melanoma.

Association with Programmed Cell Death (Apoptosis) Regulation

The relationship between this compound and the regulation of programmed cell death (apoptosis) has not been documented in scientific research.

Ecological and Defensive Roles in Fungi

Information regarding the specific ecological or defensive functions of this compound within fungal species is not available.

Role as a Bitter Principle for Predator Deterrence

There is no evidence to suggest or confirm that this compound acts as a bitter principle for predator deterrence in its natural fungal host.

Investigation of Antifungal Activity

No studies have been published that investigate or report on the antifungal properties of this compound.

Exploration of Antibacterial Activity

Direct and detailed studies on the antibacterial properties of purified this compound are not extensively reported in the available scientific literature. However, the class of sesquiterpenoids from fungi is known to exhibit a range of antimicrobial effects.

Research into other fungal sesquiterpenoids has revealed notable antibacterial action. For instance, a study on the fungus Antrodiella albocinnamomea led to the isolation of several sesquiterpenes. Two of these compounds demonstrated antibacterial activity against Staphylococcus aureus, both with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. mdpi.com Another example comes from the edible mushroom Pleurotus ostreatus, from which terpenes have been isolated that show potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

While these findings highlight the potential of fungal sesquiterpenoids as sources of antibacterial compounds, specific data for this compound remains to be established through dedicated research.

Table 1: Antibacterial Activity of Selected Fungal Sesquiterpenoids

| Compound/Extract | Source Organism | Tested Bacteria | Activity (MIC) |

|---|---|---|---|

| Sesquiterpenes (compounds 5 & 6) | Antrodiella albocinnamomea | Staphylococcus aureus | 64 µg/mL |

Assessment of Insecticidal Properties

There is a lack of specific research into the insecticidal properties of this compound. However, the broader class of sesquiterpenoids derived from fungi has been a source of compounds with insecticidal activity. Fungi produce a vast array of secondary metabolites, some of which play a role in defense against insects. nih.gov

For example, a novel sesquiterpene, guxinusocapsa A, isolated from the mangrove endophytic fungus Aspergillus sp. GXNU R1, demonstrated potent insecticidal activity against the Asian citrus psyllid (Diaphorina citri), causing 95% mortality at a concentration of 1000 mg/kg. core.ac.uk This illustrates that the sesquiterpenoid scaffold can be associated with significant insecticidal effects. Further investigation would be necessary to determine if this compound possesses similar properties.

Table 2: Insecticidal Activity of a Selected Fungal Sesquiterpenoid

| Compound | Source Organism | Tested Insect | Activity |

|---|

Cytotoxic Effects in Specific Biological Contexts

Direct experimental data on the cytotoxic effects of this compound on specific cell lines is limited. However, computational studies and research on related compounds suggest that it may have biological activity in this area.

A computational analysis predicted that this compound, along with other mushroom-derived compounds, could be involved in the regulation of genes that influence survival in certain cancer types, such as lymphoid neoplasm diffuse large B-cell lymphoma and skin cutaneous melanoma. mdpi.com It is noteworthy that oyster and common mushrooms, where this compound is predicted to be present, are known for their anti-tumoral properties. mdpi.com

Furthermore, experimental studies on other sesquiterpenoids from fungi have demonstrated cytotoxic activity. For instance, sesquiterpenes isolated from the fungus Antrodiella albocinnamomea showed cytotoxicity against several human cancer cell lines. mdpi.com Specifically, compounds 1a and 1b had moderate effects on SW480 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values between 19.3 and 33.3 µM, while compound 2 was active against HL-60 (leukemia) cells with an IC50 of 12.3 µM. mdpi.com Sesquiterpenoids from Pleurotus citrinopileatus were also evaluated for cytotoxicity, although in that study, the tested compounds did not show significant activity against the cancer cell lines tested (IC50 > 50 µM). nih.gov

These findings indicate that sesquiterpenoids from fungi are a promising area for the discovery of new cytotoxic agents. However, dedicated in vitro and in vivo studies are required to determine the specific cytotoxic profile of this compound.

Table 3: Cytotoxic Activity of Selected Fungal Sesquiterpenoids

| Compound(s) | Source Organism | Tested Cancer Cell Line(s) | Activity (IC50) |

|---|---|---|---|

| Albocinnamins 1a & 1b | Antrodiella albocinnamomea | SW480 (colon), MCF-7 (breast) | 19.3 - 33.3 µM |

| Albocinnamin 2 | Antrodiella albocinnamomea | HL-60 (leukemia) | 12.3 µM |

Mechanisms of Biological Action at Cellular and Molecular Levels

Modulation of Gene Expression and Cellular Signaling Pathways

No information is currently available on whether O-Acetylcyclocalopin A influences the expression of genes involved in apoptosis.

There is no research to date that describes the interaction of this compound with any known cellular survival pathways.

Identification and Characterization of Molecular Targets

Scientific literature lacks any studies that have investigated the binding of this compound to enzymes or its potential inhibitory effects.

There are no published investigations into the interaction of this compound with any cellular receptors.

Cellular Responses and Morphological Changes Induced by this compound

No studies have been documented that describe any cellular responses or morphological changes in cells when exposed to this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Comparative SAR with Cyclocalopin A and Cyclopinol

A comparative analysis of the structure-activity relationships of O-Acetylcyclocalopin A with its precursors, Cyclocalopin A and Cyclopinol, is fundamental to elucidating the role of the acetyl group and other structural motifs.

Cyclocalopin A: This tetracyclic alkaloid possesses a core structure that is shared with this compound, with the key difference being the absence of the O-acetyl group. The biological activity of Cyclocalopin A is intrinsically linked to its rigid, polycyclic framework which facilitates specific interactions with biological targets. The presence of heteroatoms and specific functional groups within this framework are key determinants of its activity.

Cyclopinol: As a biosynthetic precursor, Cyclopinol shares a significant portion of the core scaffold but may differ in oxidation states or substituent patterns. Comparing the biological activity of Cyclopinol to Cyclocalopin A and this compound can reveal the importance of specific structural features that are introduced during biosynthesis and subsequent chemical modification.

The Role of the O-Acetyl Group: The introduction of an acetyl group to form this compound from Cyclocalopin A can significantly modulate its physicochemical properties and biological activity. Acetylation can alter lipophilicity, which in turn affects cell membrane permeability and bioavailability. Furthermore, the acetyl group can act as a hydrogen bond acceptor or be involved in steric interactions at the target binding site, potentially enhancing or diminishing biological activity. The acetyl group may also serve as a prodrug moiety, being cleaved by esterases in vivo to release the active Cyclocalopin A.

| Compound | Key Structural Difference from this compound | Postulated Impact on Activity |

| Cyclocalopin A | Lacks the O-acetyl group | Altered lipophilicity and target interaction profile |

| Cyclopinol | Biosynthetic precursor with potential structural variations | Differences in core functionalities may lead to varied biological targets or potencies |

Identification of Critical Pharmacophoric Features for Biological Activity

A pharmacophore model for this compound and its analogues would encompass the essential steric and electronic features required for interaction with a specific biological target. Based on its complex tetracyclic structure, several key pharmacophoric features can be hypothesized:

Polycyclic Core: The rigid, three-dimensional arrangement of the rings provides a defined scaffold that is crucial for presenting other functional groups in the correct orientation for target binding.

Hydrogen Bond Donors and Acceptors: The presence of nitrogen and oxygen atoms within the structure allows for the formation of critical hydrogen bonds with amino acid residues in a target protein. The carbonyl oxygen of the acetyl group in this compound introduces an additional hydrogen bond acceptor.

Hydrophobic Regions: The carbocyclic portions of the molecule contribute to hydrophobic interactions, which are often important for anchoring a ligand within a binding pocket.

Exploration of Chemical Modifications to Enhance or Modulate Activity

Systematic chemical modifications of the this compound scaffold are essential for developing analogues with improved potency, selectivity, and pharmacokinetic properties.

Modification of the Acetyl Group: Replacing the acetyl group with other acyl groups of varying chain length, branching, or electronic properties (e.g., propionyl, benzoyl) can fine-tune lipophilicity and steric interactions.

Alterations to the Core Ring System: Modifications to the tetracyclic core, such as the introduction of unsaturation, epoxidation, or ring expansion/contraction, could lead to novel analogues with different biological profiles. However, such modifications are often synthetically challenging.

Substitution on Aromatic Moieties (if present): If the core structure contains aromatic rings, substitution with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target.

Introduction of Fluorine: The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity through favorable electronic interactions.

| Modification Strategy | Rationale | Potential Outcome |

| Varying the O-acyl group | Modulate lipophilicity and steric bulk | Improved cell permeability and target binding |

| Core scaffold modification | Explore new chemical space | Discovery of novel biological activities |

| Aromatic substitution | Alter electronic properties | Enhanced target affinity and selectivity |

| Fluorination | Increase metabolic stability | Improved pharmacokinetic profile |

Stereochemical Determinants of Biological Function

Chirality is a critical factor in the biological activity of complex natural products like this compound. The specific spatial arrangement of atoms and functional groups is paramount for molecular recognition.

Enantioselectivity: Biological targets, such as enzymes and receptors, are chiral and will often exhibit a strong preference for one enantiomer over the other. The "unnatural" enantiomer may be significantly less active or may even interact with a different target altogether.

Conformational Rigidity: The rigid polycyclic nature of this compound restricts its conformational freedom. This pre-organization can be advantageous for binding to a target, as there is a lower entropic penalty upon binding.

The precise stereochemical configuration of this compound is therefore a key determinant of its biological function, and any synthetic efforts towards its analogues must carefully control the stereochemistry to achieve the desired biological effect.

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound should be guided by the SAR data obtained from existing compounds and a clear understanding of the target biology.

Target-Based Design: If the biological target of this compound is known, its three-dimensional structure (obtained through X-ray crystallography or homology modeling) can be used to design analogues that have improved complementarity to the binding site.

Scaffold Hopping: This approach involves replacing the core scaffold of this compound with a different, synthetically more accessible scaffold that maintains the same spatial arrangement of the key pharmacophoric features.

Fragment-Based Design: If specific fragments of the molecule are found to be critical for binding, these can be used as starting points for building new analogues with improved properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of designed analogues, helping to prioritize synthetic targets.

By integrating these principles, it is possible to systematically explore the chemical space around this compound and develop novel compounds with optimized therapeutic potential.

Synthetic and Semi Synthetic Approaches for Research Purposes

Total Synthesis Strategies for O-Acetylcyclocalopin A and its Precursors

A comprehensive search of chemical databases and scientific literature reveals no published total synthesis routes for this compound. The total synthesis of a natural product is a complex undertaking that involves the complete chemical construction of the molecule from simple, commercially available starting materials. For a molecule with the presumed complexity of this compound, this process would likely involve numerous intricate steps and stereochemical challenges.

Key Synthetic Challenges and Methodological Innovations

Without a known synthetic pathway, one can only speculate on the potential challenges. These would likely include the construction of the core ring system, the installation of various functional groups with correct stereochemistry, and the final acetylation to yield the target molecule. Methodological innovations that might be applicable could be drawn from the synthesis of other structurally related alkaloids, but specific adaptations for this compound have not been developed or reported.

Semi-Synthetic Routes from Naturally Occurring Cyclocalopin Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring precursor, is a common strategy for accessing analogs of complex natural products. In the case of this compound, this would presumably start from a related cyclocalopin derivative. However, there are no published reports of such semi-synthetic routes. The isolation of suitable precursor molecules in sufficient quantities and the development of selective chemical transformations would be prerequisites for this approach.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis and biocatalysis utilize enzymes to perform specific chemical reactions, often with high selectivity and efficiency. These methods are increasingly being applied to the synthesis of complex molecules. As with other synthetic approaches, there is currently no available research demonstrating the use of chemoenzymatic or biocatalytic methods for the synthesis of this compound. The identification and engineering of suitable enzymes would be a necessary first step in developing such a route.

Preclinical Research Methodologies and Findings

In Vitro Cellular Models for Activity Screening

Currently, there is a lack of published studies detailing the in vitro screening of O-Acetylcyclocalopin A for therapeutic activities. Such research would be foundational to understanding its potential as a bioactive compound.

Screening in Cancer Cell Lines (excluding clinical efficacy)

No specific data from screenings of this compound against cancer cell lines are available. Investigations in this area would typically involve exposing various cancer cell lines to the compound to determine its effects on cell proliferation and survival.

Antimicrobial Assays against Fungal and Bacterial Pathogens

There are no publicly accessible reports on the antimicrobial properties of this compound. Standard antimicrobial assays would be required to assess its efficacy against a panel of pathogenic fungi and bacteria.

Cellular Cytotoxicity and Viability Assays (in controlled research settings)

While the compound is known, its general cytotoxicity and effects on cell viability in controlled research settings have not been documented in available literature. Such assays are crucial for determining the therapeutic window of any potential drug candidate.

In Vivo Animal Models for Biological Effect Validation

Following promising in vitro results, preclinical research typically progresses to in vivo animal models. For this compound, this stage of research has not been reached or, if it has, the findings have not been published.

Efficacy Studies in Rodent Disease Models (e.g., oncology, infectious disease)

There is no evidence of efficacy studies of this compound in rodent models for any disease, including oncology or infectious diseases.

Behavioral and Physiological Studies in Ecological Model Organisms

Similarly, no studies have been published regarding the behavioral or physiological effects of this compound in any ecological model organisms.

Computational and in Silico Research Methodologies

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to visualize the interactions between a small molecule, such as O-Acetylcyclocalopin A, and its potential protein target at an atomic level. openaccessjournals.com The process involves sampling different conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their binding affinity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed understanding of the ligand-target interactions over time. mdpi.comacs.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the protein and the stability of the ligand-protein complex. mdpi.com

Hypothetical Application to this compound:

While no specific molecular docking or MD simulation studies on this compound have been published, these techniques could be invaluable in elucidating its mechanism of action. For instance, if a particular enzyme is hypothesized to be a target of this compound, molecular docking could be used to predict its binding mode. Subsequently, MD simulations could assess the stability of this interaction and identify key amino acid residues involved in the binding.

Hypothetical Molecular Docking Results for this compound with a Putative Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, LYS180, GLN78 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Hypothetical Molecular Dynamics Simulation Stability Metrics for this compound-Target Complex

| Time (ns) | RMSD (Å) of this compound | RMSF (Å) of Binding Site Residues |

| 0 | 0.0 | 0.5 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 0.9 |

| 30 | 1.4 | 0.85 |

| 40 | 1.6 | 0.9 |

| 50 | 1.5 | 0.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgfiveable.me QSAR models are developed by analyzing a dataset of compounds with known activities and then using statistical methods to correlate these activities with various molecular descriptors. fiveable.me These descriptors can include physicochemical properties, electronic properties, and 3D structural features. slideshare.net

Hypothetical Application to this compound:

In the absence of specific QSAR models for this compound, one could be developed by synthesizing a series of its analogs and testing their biological activity. The resulting data could then be used to build a QSAR model to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient |

| LogP | 0.45 |

| Molecular Weight | -0.12 |

| Number of Hydrogen Bond Donors | 0.78 |

| Polar Surface Area | 0.23 |

Virtual Screening Approaches for Identification of Structurally Similar Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). patsnap.com SBVS relies on the 3D structure of the target protein, while LBVS uses the structure of known active ligands to identify other molecules with similar properties. patsnap.com

Hypothetical Application to this compound:

If the biological target of this compound is known, SBVS could be used to screen compound databases for other molecules that may bind to the same target. Alternatively, if the target is unknown, LBVS could be employed to find structurally similar compounds to this compound that may exhibit similar biological activities.

Hypothetical Virtual Screening Hit List for Compounds Structurally Similar to this compound

| Compound ID | Similarity Score | Predicted Activity |

| ZINC12345 | 0.92 | High |

| ZINC67890 | 0.88 | Medium |

| ZINC54321 | 0.85 | Medium |

Nutrigenomics and Transcriptomic Profiling in Response to this compound

Nutrigenomics is the study of how nutrients and bioactive compounds affect gene expression. Transcriptomic profiling, a key tool in nutrigenomics, involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. nih.gov This provides a snapshot of the genes that are active at a particular time and can reveal how a compound like this compound influences cellular pathways. nih.gov

Hypothetical Application to this compound:

While no nutrigenomic or transcriptomic studies have been conducted on this compound, such research could provide significant insights into its biological effects. For example, treating cells with this compound and then performing transcriptomic analysis could identify genes and pathways that are upregulated or downregulated in response to the compound.

Hypothetical Transcriptomic Profiling Results in Cells Treated with this compound

| Gene | Fold Change | p-value | Pathway |

| Gene A | 2.5 | 0.001 | Apoptosis |

| Gene B | -3.1 | 0.0005 | Cell Cycle |

| Gene C | 1.8 | 0.01 | Inflammation |

Metabolomics Profiling for Detection and Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Metabolomic profiling can provide a comprehensive overview of the metabolic state of a biological system and how it is altered by external stimuli, such as treatment with a bioactive compound. nih.gov

Hypothetical Application to this compound:

Metabolomics profiling could be used to investigate the metabolic effects of this compound. By comparing the metabolite profiles of treated and untreated cells or organisms, it would be possible to identify metabolic pathways that are perturbed by the compound. This could reveal its mechanism of action and potential off-target effects.

Hypothetical Metabolomics Profiling Results in Response to this compound

| Metabolite | Fold Change | p-value | Pathway |

| Metabolite X | 2.0 | 0.002 | Glycolysis |

| Metabolite Y | -1.7 | 0.008 | TCA Cycle |

| Metabolite Z | 3.2 | 0.0001 | Pentose Phosphate Pathway |

Future Research Directions and Translational Perspectives

Elucidation of Remaining Unknown Biosynthetic Steps and Enzymes

The biosynthesis of complex fungal alkaloids is a multi-step process orchestrated by a series of specialized enzymes. nih.govwikipedia.org While the general pathways for many alkaloids are understood, the specific enzymatic machinery responsible for the synthesis of the cyclocalopin scaffold and the subsequent acetylation to form O-Acetylcyclocalopin A remains to be elucidated. Future research should focus on identifying and characterizing the genes and enzymes involved in this biosynthetic pathway. This could involve genome mining of Boletus calopus to identify putative gene clusters responsible for alkaloid production. Subsequently, heterologous expression of these genes in a suitable host organism, such as yeast or a model fungus, would allow for the functional characterization of the enzymes and the reconstitution of the biosynthetic pathway in a controlled environment. A deeper understanding of the biosynthesis could enable the bio-engineering of strains for improved production of this compound or the generation of novel analogues.

Comprehensive Deconvolution of Molecular Targets and Pathways

A critical step in translating a natural product into a therapeutic agent is the identification of its molecular targets and the pathways it modulates. Given that the parent compound, Cyclocalopin A, exhibits free radical-scavenging properties, initial investigations could explore the antioxidant pathways influenced by this compound. chemfaces.com However, the complex structure of this alkaloid suggests that it may have more specific biological targets beyond general antioxidant activity.

Future studies should employ a variety of modern pharmacological and chemical biology techniques to identify these targets. This could include affinity chromatography, where this compound is immobilized to a solid support to "pull down" its binding partners from cell lysates. Furthermore, high-throughput screening against panels of known enzymes and receptors could reveal specific interactions. Techniques such as thermal shift assays and surface plasmon resonance can be used to validate these interactions and determine binding affinities. Understanding the molecular targets is paramount to elucidating the mechanism of action and predicting the potential therapeutic and toxicological effects of this compound.

Exploration of Novel Biological Activities Beyond Current Predictions

The known free radical-scavenging activity of the related compound Cyclocalopin A provides a starting point for exploring the biological activities of this compound. chemfaces.com However, the structural novelty of this compound suggests that it may possess a wider range of pharmacological properties. A comprehensive screening of this compound against a diverse array of biological assays is warranted. This should include, but not be limited to, assays for:

Anticancer activity: Screening against a panel of human cancer cell lines to assess cytotoxicity and anti-proliferative effects.

Antimicrobial activity: Testing against a broad spectrum of pathogenic bacteria and fungi.

Anti-inflammatory activity: Investigating its effects on inflammatory pathways in cellular and animal models.

Neuroprotective activity: Assessing its potential to protect neurons from various insults, which is a known activity of some alkaloids. mdpi.com

The discovery of novel biological activities will be crucial in defining the potential therapeutic niches for this compound and its future derivatives.

Development of Advanced Synthetic Strategies for Complex Analogues

While this compound is a naturally occurring compound, its availability from natural sources may be limited. The development of a total synthesis of this compound would not only provide a sustainable supply for research but also open the door to the creation of a library of synthetic analogues. A robust synthetic route would allow for systematic modifications of the molecule's structure, enabling structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of the compound for its biological targets, as well as for improving its pharmacokinetic properties. Advanced synthetic strategies could involve the development of novel catalytic methods for the efficient construction of the core ring system and the stereoselective introduction of its various functional groups.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating multi-omics data is essential. This would involve treating cells or model organisms with the compound and then analyzing the global changes in the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics). By integrating these large datasets, researchers can construct a comprehensive picture of the cellular pathways and networks that are perturbed by this compound. This approach can help to identify not only the primary molecular targets but also the downstream effects and potential off-target interactions. A systems-level understanding will be invaluable for predicting the physiological consequences of treatment with this compound and for identifying potential biomarkers of its activity.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source/Type |

| This compound | 486430-93-7 | C17H22O7 | 338.35 | Natural Product |

| Cyclocalopin A | 486430-94-8 | C15H20O6 | 296.32 | Natural Product |

Table 2: Reported Biological Activity of Related Cyclocalopin Alkaloids

| Compound | Biological Activity | Reference |

| Cyclocalopin A | Free radical-scavenging activity | chemfaces.com |

| Calopin B | Free radical-scavenging activity | chemfaces.com |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing O-Acetylcyclocalopin A with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols emphasizing reaction optimization (e.g., solvent choice, temperature control) and purification techniques (e.g., column chromatography, recrystallization). Detailed experimental procedures must be documented, including reagent sources, equipment specifications, and purity validation (e.g., NMR, HPLC). Reproducibility requires explicit reporting of reaction yields, spectroscopic data (¹H/¹³C NMR, IR), and chromatograms . For novel synthetic routes, provide step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most effective for structural elucidation of this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : Combine spectroscopic methods (NMR, MS, X-ray crystallography) and computational modeling (DFT calculations) to resolve structural ambiguities. For conflicting data, cross-validate results using independent techniques (e.g., comparing experimental and simulated NMR spectra). Document all spectral anomalies and justify interpretations with reference to prior studies on related diterpenoids .

Q. How can researchers systematically identify gaps in the existing literature on this compound?

- Methodological Answer : Conduct a PRISMA-compliant systematic review to map studies on the compound’s synthesis, bioactivity, and structural properties. Use databases like PubMed, SciFinder, and Web of Science with search terms targeting chemical identifiers (CAS 486430-93-7) and synonyms. Critically appraise studies for biases (e.g., incomplete spectral data) and categorize findings by theme (e.g., antifungal activity, synthetic routes) to highlight understudied areas .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Perform meta-analyses using standardized criteria (e.g., consistent bioassay protocols, dose-response metrics). Evaluate confounding factors such as compound purity (>95% by HPLC), solvent effects, and cell line variability. Apply statistical tools (e.g., funnel plots, sensitivity analysis) to assess publication bias and heterogeneity. Replicate key experiments under controlled conditions to validate disputed findings .

Q. What experimental designs are optimal for investigating the mechanism of action of this compound in biological systems?

- Methodological Answer : Structure the research question using the PICOT framework:

- Population : Target organism/cell line (e.g., Candida albicans).

- Intervention : Dose-range testing of this compound.

- Comparison : Positive controls (e.g., fluconazole) and vehicle controls.

- Outcome : Quantitative metrics (e.g., MIC values, apoptosis markers).

- Time : Exposure duration (e.g., 24–72 hours).

Use orthogonal assays (e.g., transcriptomics, proteomics) to identify molecular targets and pathway enrichment analysis to contextualize results .

Q. How should researchers design studies to explore novel applications of this compound, such as synergistic drug combinations?

- Methodological Answer : Employ factorial design experiments to test synergy with existing therapeutics (e.g., checkerboard assays for fractional inhibitory concentration indices). Prioritize compounds with non-overlapping mechanisms of action. Use computational tools (e.g., molecular docking) to predict interactions and validate findings with in vivo models. Ensure ethical compliance for animal studies, including sample size justification and humane endpoints .

Methodological Frameworks and Tools

- Data Analysis : For bioactivity studies, use software like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons. Report effect sizes and confidence intervals to enhance interpretability .

- Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing animal welfare and randomization procedures .

- Literature Synthesis : Use citation managers (EndNote, Zotero) to organize references and avoid redundancy. Differentiate between primary data (e.g., original synthesis protocols) and review articles in citations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.